

Physical and chemical properties of 2-Amino-2'-fluoro-5-nitrobenzophenone

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Compound of Interest

Compound Name: 2-Amino-2'-fluoro-5-nitrobenzophenone

Cat. No.: B131745

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A Comprehensive Technical Guide to 2-Amino-2'-fluoro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluoro-5-nitrobenzophenone is a substituted benzophenone derivative of significant interest in medicinal chemistry and pharmaceutical development.^{[1][2]} Structurally, it is characterized by a benzophenone core with an amino group at the 2-position, a nitro group at the 5-position of one aromatic ring, and a fluorine atom at the 2'-position of the second ring.^[1] This compound is a key precursor in the synthesis of various pharmaceutical compounds, most notably certain benzodiazepines.^{[3][4]} It is also known as an acid hydrolysis product of the benzodiazepine flunitrazepam.^{[3][4]} This technical guide provides an in-depth overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug development.

Chemical Identity

Identifier	Value
IUPAC Name	(2-amino-5-nitrophenyl)(2-fluorophenyl)methanone[5]
CAS Number	344-80-9[1][5]
Molecular Formula	C ₁₃ H ₉ FN ₂ O ₃ [1][3][5][6]
Molecular Weight	260.22 g/mol [1][5][6][7]
Synonyms	2-Amino-5-nitro-2'-fluorobenzophenone, (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone, Flunitrazepam benzophenone[3][7]

Physical and Chemical Properties

2-Amino-2'-fluoro-5-nitrobenzophenone is a yellow crystalline solid at room temperature.[2]

A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

Property	Value	Source
Appearance	Yellow crystalline powder/solid	[2]
Melting Point	158-160°C or 161-163°C	[1]
Boiling Point (Predicted)	485.6 ± 45.0 °C	[1]
Density (Predicted)	1.399 ± 0.06 g/cm ³	[1]
pKa (Predicted)	-3.19 ± 0.36	[1][2]

Solubility

Solvent	Solubility	Source
DMF	2 mg/mL	[1][3]
DMSO	1 mg/mL	[1][3]
Water	Sparingly soluble	[2]
Ethanol	Soluble	[8]
Acetone	Soluble	[8]

Spectral Data

Technique	Wavelength (λ_{max})	Source
UV-Vis	230, 351 nm	[3]

Experimental Protocols

The synthesis of **2-Amino-2'-fluoro-5-nitrobenzophenone** can be achieved via a Friedel-Crafts acylation reaction. The following protocol is based on a documented industrial synthesis method.[1][9]

Synthesis of **2-Amino-2'-fluoro-5-nitrobenzophenone**[1][9]

Materials:

- o-Fluorobenzoyl chloride
- p-Nitroaniline
- Anhydrous zinc chloride
- Toluene
- Hydrochloric acid
- Ammonium hydroxide

- Water

Equipment:

- Three-neck flask equipped with a sealed stirrer, thermometer, and reflux condenser
- Heating mantle
- Scrubber for gas exhaust
- Separatory funnel
- Filtration apparatus
- Vacuum drying oven

Procedure:

- In a suitable reaction vessel, combine 3.942 kg of o-fluorobenzoyl chloride and 2.087 kg of anhydrous zinc chloride.[9]
- While stirring, incrementally add 1.657 kg of p-nitroaniline over approximately 30 minutes.[9] The internal temperature should be maintained during this addition.
- Raise the reaction temperature to 200-205°C and maintain this temperature for one hour.[1][9]
- After the reaction is complete, carefully add a mixture of 1.740 liters of water and 2.785 kg of 36% hydrochloric acid to the reaction mixture.[9]
- Allow the mixture to cool to 100-105°C and then add a mixture of 613 ml of 26% ammonium hydroxide and 4.2 liters of water.[9]
- Extract the reaction mixture with 6.5 liters of toluene at approximately 50-60°C.[9]
- Separate the aqueous phase and perform a second extraction with 2.0 liters of fresh toluene at the same temperature.[9]

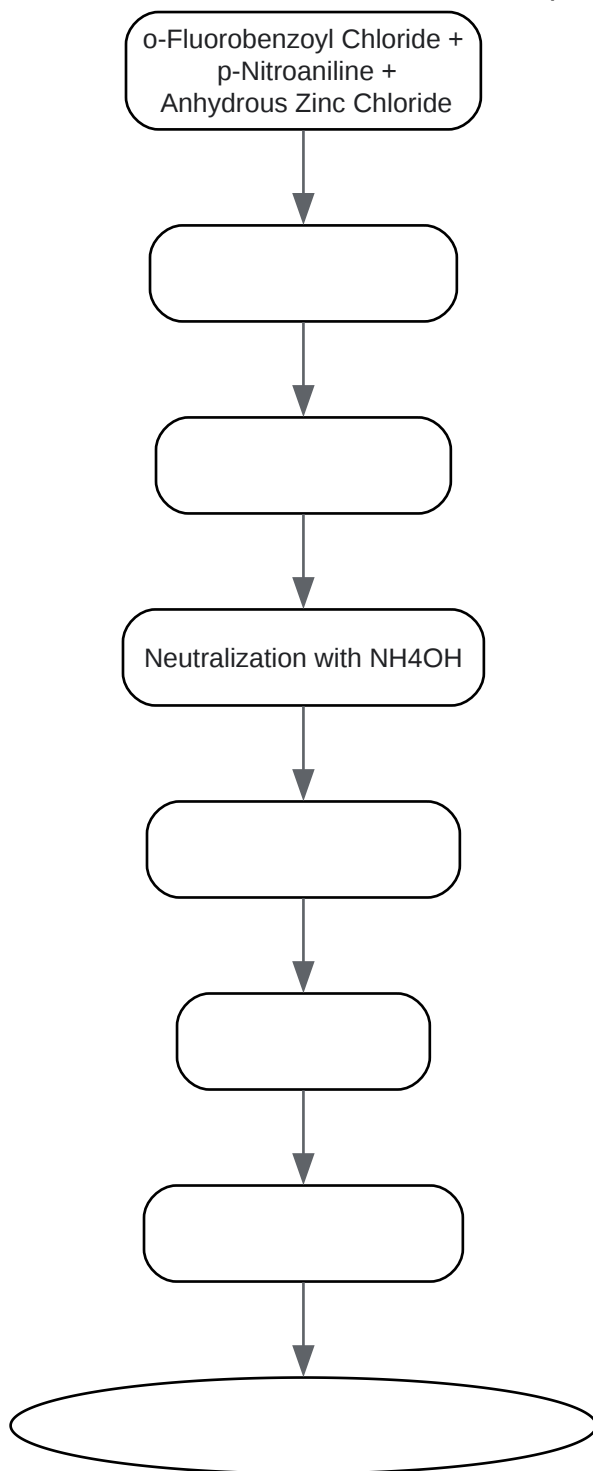
- Combine the toluene extracts and wash them three times with 2.0-liter portions of warm (approximately 50-60°C) 3N hydrochloric acid.[9]
- The resulting solution can be further processed by distillation under reduced pressure to reduce the volume.[9]
- Cool the concentrated solution to below room temperature to induce crystallization.[9]
- Collect the solid product by filtration, wash with cold toluene, and dry in a vacuum oven at 60-80°C.[9] The final product should have a melting point of 161-163°C.[1][9]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Amino-2'-fluoro-5-nitrobenzophenone**.

Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone

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Caption: Key stages in the synthesis of the target compound.

Applications in Research and Drug Development

2-Amino-2'-fluoro-5-nitrobenzophenone serves primarily as a crucial intermediate in organic synthesis.[1] Its main application lies in the production of more complex molecules, particularly in the pharmaceutical industry.[2][8] It is a well-established precursor for the synthesis of benzodiazepines, a class of psychoactive drugs.[3][4] Furthermore, its diverse functional groups make it a valuable building block for creating novel chemical entities and for studying reaction mechanisms in a research setting.[1]

Safety and Handling

While a comprehensive toxicological profile is not widely available, compounds with nitro and amino functionalities may exhibit toxicity.[2] Standard laboratory safety precautions should be observed when handling this chemical. This includes using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation of dust.[10][11] The compound should be stored in a cool, dry place, away from heat and sources of ignition.[6][10] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[12]

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